Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Catalog No.
S683615
CAS No.
54400-75-8
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS Number

54400-75-8

Product Name

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

GFLRLITULFAIEW-ILAIQSSSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Allyl α-D-GlcNAc) is a specialized, stereopure monosaccharide building block designed for advanced glycochemistry and chemoenzymatic synthesis. Structurally, it combines the biologically critical alpha-linked N-acetylglucosamine core with a terminal allyl aglycone. In industrial and academic procurement, this compound is primarily sourced to bypass the notoriously difficult chemical synthesis of 1,2-cis (alpha) glycosidic linkages. It serves as a highly efficient, non-natural acceptor for engineered transglucosidases, enabling the programmed, step-wise assembly of complex bacterial O-antigens and mucin-type glycans [1]. Furthermore, the allyl handle provides an orthogonal, highly reactive site for downstream bioconjugation, making it a critical precursor for the development of multivalent carbohydrate-based vaccines and neoglycoproteins [2].

Substituting Allyl α-D-GlcNAc with closely related analogs critically disrupts both synthetic processability and biological performance. Procuring the beta-anomer (Allyl β-D-GlcNAc) completely abolishes recognition by engineered alpha-transglucosidases and fails to mimic the required 3D topology of target bacterial O-antigens, rendering final constructs immunologically inert [1]. Substituting with Methyl α-D-GlcNAc preserves the stereochemistry but eliminates the terminal alkene, permanently blocking downstream thiol-ene click conjugation or olefin metathesis required to attach the glycan to carrier proteins [2]. Finally, attempting to use unprotected, free N-Acetyl-D-glucosamine requires exhaustive, multi-step protection-deprotection cycles and complex stereocontrol to force the thermodynamically disfavored alpha-linkage, increasing synthetic workflow time and drastically reducing overall yields[3].

Chemoenzymatic Acceptor Efficiency for O-Antigen Synthesis

In the programmed synthesis of Shigella flexneri O-antigen fragments, Allyl α-D-GlcNAc serves as a highly specific non-natural acceptor for engineered amylosucrase variants. Utilizing this specific compound allows for direct, regioselective glucosylation with yields up to 64% in a single biocatalytic step [1]. In contrast, attempting this elongation with wild-type enzymes or mismatched acceptors yields 0% of the target disaccharide, necessitating a return to multi-step, low-yield chemical glycosylation [2].

Evidence DimensionSingle-step chemoenzymatic disaccharide yield
Target Compound DataUp to 64% yield (using engineered amylosucrase)
Comparator Or Baseline0% yield (using wild-type enzyme or mismatched beta-anomer)
Quantified Difference+64% absolute yield improvement in a single step
ConditionsIn vitro transglucosylation using sucrose as donor and engineered amylosucrase

Procuring this exact acceptor enables scalable, single-step biocatalytic elongation, bypassing months of complex chemical protection and glycosylation steps.

Downstream Bioconjugation Readiness via Thiol-Ene Click

The terminal alkene of the allyl aglycone provides a highly reactive, orthogonal handle for attaching synthesized oligosaccharides to carrier proteins (e.g., BSA) or lipopeptides to form multivalent vaccines. Photochemical thiol-ene coupling of allyl glycosides routinely achieves >80% conjugation efficiency under mild aqueous conditions [1]. Substituting with Methyl α-D-GlcNAc completely removes this reactivity (0% conjugation), requiring entirely different, often less efficient linker chemistries to achieve protein attachment [2].

Evidence DimensionThiol-ene bioconjugation efficiency
Target Compound Data>80% coupling efficiency to thiol-bearing carriers
Comparator Or BaselineMethyl α-D-GlcNAc (0% efficiency, inert to thiol-ene)
Quantified Difference>80% absolute difference in direct coupling viability
ConditionsPhotochemical UV-initiated thiol-ene click reaction in aqueous media

The allyl group is essential for buyers intending to convert synthetic glycans into immunogenic neoglycoproteins or functionalized arrays without adding complex linker synthesis steps.

Absolute Stereocontrol at the Reducing End

The chemical synthesis of 1,2-cis (alpha) glycosidic linkages with GlcNAc donors is notoriously difficult due to the neighboring group participation of the C2-acetamido group, which strongly directs toward the beta-anomer. Procuring pre-formed Allyl α-D-GlcNAc guarantees 100% alpha-stereopurity at the reducing end[1]. In contrast, attempting to chemically install an alpha-aglycone onto free GlcNAc typically results in difficult-to-separate alpha/beta mixtures (often 1:1 to 1:3 ratios), leading to massive material loss during chromatographic purification [2].

Evidence DimensionAnomeric stereopurity at the reducing end
Target Compound Data100% alpha-anomer (pre-formed)
Comparator Or BaselineFree GlcNAc chemical glycosylation (approx. 25-50% alpha yield, mixed anomers)
Quantified Difference50-75% improvement in stereopurity, eliminating separation steps
ConditionsBaseline chemical glycosylation vs. procurement of pre-formed building block

Eliminates the most challenging and lowest-yielding step in alpha-glycan synthesis, directly reducing raw material waste and labor costs.

Programmed Chemoenzymatic Synthesis of Bacterial O-Antigens

Allyl α-D-GlcNAc is the optimal starting acceptor for the stepwise, biocatalytic assembly of complex bacterial polysaccharides, such as the O-antigen motifs of Shigella flexneri. Its specific recognition by engineered amylosucrase allows researchers to bypass traditional chemical glycosylation, enabling rapid, stereocontrolled chain elongation [1].

Development of Multivalent Carbohydrate-Based Vaccines

Following oligosaccharide assembly, the retained allyl handle allows for highly efficient photochemical thiol-ene conjugation to immunogenic carrier proteins (e.g., BSA) or lipopeptide adjuvants (e.g., Pam3CAG). This makes the compound indispensable for formulating neoglycoproteins and synthetic vaccines where precise epitope presentation is required[2].

Fabrication of Glycoarrays and Functionalized Surfaces

The terminal alkene provides a reliable anchor for attaching the alpha-GlcNAc motif to functionalized glass slides, gold nanoparticles, or polymer matrices via olefin metathesis or radical addition. This facilitates high-throughput screening of lectin binding, antibody recognition, and pathogen adhesion assays[3].

XLogP3

-1.4

Dates

Last modified: 08-15-2023

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